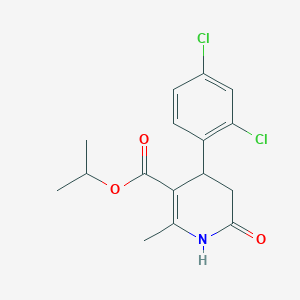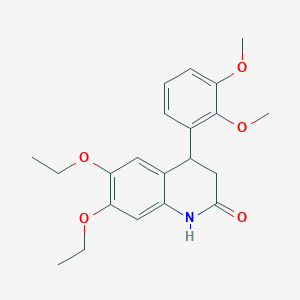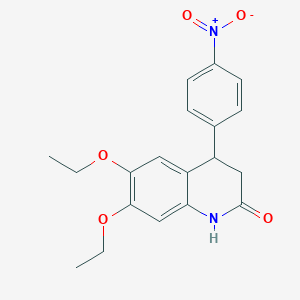
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound that has been extensively studied for its applications in scientific research. DDQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. DDQ has been used in a variety of applications, including organic synthesis, biochemical research, and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as an oxidizing agent is complex and involves a series of electron transfer reactions. 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as a one-electron oxidant, abstracting an electron from the substrate to form a radical cation intermediate. This intermediate can then undergo further oxidation or reaction with other species to form the desired product.
Biochemical and Physiological Effects
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been studied for its biochemical and physiological effects. 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antioxidant properties, and may have potential applications in the treatment of oxidative stress-related diseases. 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have antitumor activity, and may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in laboratory experiments is its high reactivity and selectivity as an oxidizing agent. 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can selectively oxidize specific functional groups in a substrate, making it a valuable tool for organic synthesis. However, 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can also be a challenging reagent to work with, as it can be highly reactive and difficult to handle.
Direcciones Futuras
There are many potential future directions for research involving 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods using 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as an oxidizing agent. Another potential area of research is the investigation of 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone's antioxidant and antitumor properties, and its potential applications in medicine and drug discovery.
In conclusion, 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a versatile and valuable chemical compound that has been extensively studied for its applications in scientific research. 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone's unique properties and applications make it a valuable tool for organic synthesis, biochemical research, and drug discovery. Further research into 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone's properties and potential applications may lead to new discoveries and innovations in a variety of fields.
Aplicaciones Científicas De Investigación
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research for its unique properties and applications. One of the primary applications of 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is in organic synthesis, where it is used as an oxidizing agent for a variety of substrates. 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to be an effective oxidant for a range of organic compounds, including alcohols, aldehydes, and ketones.
Propiedades
IUPAC Name |
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-14-6-9-10(17-11(18)4-3-5-12(17)19)7-16(21)20-13(9)8-15(14)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPNGCEQMAIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![10-(3-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263031.png)






![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)


![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)

